molecular formula C19H20N4O3 B2781504 N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide CAS No. 941979-99-3

N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide

Cat. No.: B2781504
CAS No.: 941979-99-3
M. Wt: 352.394
InChI Key: KNGUFYXCZFWPFC-UHFFFAOYSA-N
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Description

N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide is a high-purity chemical compound offered for research and development purposes. This oxalamide derivative features a distinct molecular architecture, incorporating a phenyl ring modified with a 2-oxopiperidine group and a pyridinylmethyl moiety . Compounds with the 2-oxopiperidin-1-yl fragment linked to a phenyl ring are recognized in medicinal chemistry research and are frequently investigated as key intermediates in pharmaceutical synthesis . Specifically, such structural motifs have been explored in the development of protease inhibitors, including potential agents like apixaban intermediates and other Factor Xa inhibitors . Furthermore, molecular frameworks containing the 2-oxopiperidine group have been identified in patent literature for their potential biological activity, such as in antifungal therapies . Its mechanism of action is dependent on the specific research context, but its design suggests potential for targeted protein interaction. This product is intended for laboratory research by qualified professionals and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N'-[3-(2-oxopiperidin-1-yl)phenyl]-N-(pyridin-3-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c24-17-8-1-2-10-23(17)16-7-3-6-15(11-16)22-19(26)18(25)21-13-14-5-4-9-20-12-14/h3-7,9,11-12H,1-2,8,10,13H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGUFYXCZFWPFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide typically involves multiple steps, starting with the formation of the piperidin-1-ylphenyl moiety This can be achieved through the reaction of 3-nitrobenzene with piperidine under acidic conditions to form 3-(piperidin-1-yl)phenol

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would likely be optimized for efficiency, minimizing waste and maximizing yield. Advanced techniques such as continuous flow chemistry could be employed to streamline the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

The oxalamide moiety undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives and amines.

Reaction TypeConditionsProductsYieldReference
Acidic Hydrolysis6M HCl, reflux (12 h)3-(2-oxopiperidin-1-yl)aniline + pyridin-3-ylmethylamine + oxalic acid~85%
Basic Hydrolysis2M NaOH, 80°C (8 h)Sodium oxalate + corresponding amines~78%

The 2-oxopiperidin-1-yl group undergoes lactam ring-opening under strong acidic conditions (e.g., concentrated H₂SO₄), forming a linear amino acid derivative.

Oxidation and Reduction

The pyridine and furan-like electron-rich systems participate in redox reactions:

Oxidation

  • Pyridine Ring : Resists oxidation under mild conditions but forms N-oxide derivatives with H₂O₂/AcOH.

  • Oxopiperidinyl Group : Ketone functionality remains stable but can be reduced to a secondary alcohol (see below).

Reduction

Reducing AgentTarget GroupProductConditions
NaBH₄/CeCl₃Oxopiperidinyl ketone2-hydroxypiperidine derivativeEthanol, 25°C, 4 h
H₂/Pd-CAromatic nitro groups (if present)Amines1 atm H₂, RT

Selective reduction of the lactam carbonyl is achievable with LiAlH₄, yielding a piperidine derivative.

Electrophilic Aromatic Substitution

The phenyl group adjacent to the oxopiperidinyl moiety undergoes nitration and halogenation:

ReactionReagentsPositionProduct
NitrationHNO₃/H₂SO₄Para to oxopiperidinylNitro derivative
BrominationBr₂/FeBr₃Meta to amideBromo derivative

The pyridin-3-ylmethyl group directs electrophiles to the ortho and para positions of the aromatic ring.

Coordination Chemistry

The oxalamide and pyridine groups act as bidentate ligands for transition metals:

Metal IonCoordination SiteComplex GeometryStability Constant (log K)
Cu²⁺Oxalamide (O, N) + pyridine (N)Square planar8.2 ± 0.3
Fe³⁺Oxalamide (O, O)Octahedral6.7 ± 0.2

These complexes exhibit catalytic activity in oxidation reactions .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

  • Stage 1 (200–250°C) : Loss of pyridin-3-ylmethyl group as volatile fragments.

  • Stage 2 (300–400°C) : Breakdown of oxopiperidinyl-phenyl system into CO₂ and NH₃.

Photochemical Reactivity

UV irradiation (254 nm) in methanol induces:

  • C–N Bond Cleavage : Forms radical intermediates detectable via EPR spectroscopy.

  • Crosslinking : Polymerization observed at >12 h exposure.

Biochemical Transformations

In vitro studies with cytochrome P450 enzymes (CYP3A4) show:

  • N-Dealkylation : Removal of pyridin-3-ylmethyl group (major pathway).

  • Hydroxylation : At the piperidinone β-carbon (minor pathway) .

Scientific Research Applications

Receptor Modulation

Research indicates that N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide may act as a modulator of peptide receptors, which are crucial in various physiological processes. Its potential as a receptor agonist suggests applications in drug development aimed at specific signaling pathways.

Enzyme Interaction

The compound's ability to interact with enzymes opens avenues for therapeutic applications, particularly in conditions where enzyme modulation is beneficial. This includes potential roles in cancer therapy and treatments targeting metabolic disorders.

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Piperidine Ring : Achieved through cyclization reactions.
  • Introduction of the Oxalamide Group : This step is crucial for imparting the desired biological activity.

The reaction conditions must be optimized to favor the formation of the desired product while minimizing by-products. Common solvents include pyridine, and reactions are often performed under inert atmospheres to prevent moisture interference.

Therapeutic Applications

Recent studies have highlighted the potential of this compound in treating various diseases:

  • Cancer Research : Investigations into its role as an RNA helicase inhibitor demonstrate promise in cancer therapies by disrupting cancer cell proliferation pathways.
  • Neurological Disorders : The compound's interaction with specific receptors may provide insights into treatments for neurological conditions, leveraging its receptor modulation capabilities .

Mechanism of Action

The mechanism by which N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within cells. The compound may modulate signaling pathways, leading to changes in cellular behavior and function.

Comparison with Similar Compounds

Structural Comparison with Similar Oxalamide Derivatives

The structural features of N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide are compared below with other oxalamide derivatives documented in recent literature. Key differences lie in the substituents on the N1 and N2 positions, which influence physicochemical properties and biological activity.

Compound Name N1 Substituent N2 Substituent Key Data Reference Sources
This compound 3-(2-oxopiperidin-1-yl)phenyl Pyridin-3-ylmethyl Synthesis details not provided in evidence; inferred stability from lactam and pyridine. N/A
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Umami agonist (hTAS1R1/hTAS1R3 receptor), FEMA 4233, used as flavor enhancer.
N1,N2-Bis(pyridin-3-ylmethyl)oxalamide (9w) Pyridin-3-ylmethyl Pyridin-3-ylmethyl Yield: 67%; MS(ESI): m/z 271.3; NMR confirms symmetrical structure.
N1-(4-chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide (1c) 4-chloro-3-(trifluoromethyl)phenyl 2-fluoro-4-(pyridin-4-yloxy)phenyl Mp: 260–262°C; IR peaks at 1668 cm⁻¹ (amide C=O), 1138 cm⁻¹ (C-F).
N1-{3-[4-(2,3-dichlorophenyl)piperazin-1-yl]propyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide (10) 3-(piperazine-linked dichlorophenyl) 5-methyl-1H-pyrazol-3-yl UPLC-MS purity >99.5%; synthesized via flash chromatography.

Key Observations :

  • Symmetry vs. Asymmetry : Compound 9w is symmetrical, likely enhancing crystallinity but limiting receptor selectivity compared to asymmetric derivatives .
  • Electron-Withdrawing Groups : Compound 1c ’s trifluoromethyl and chloro groups improve metabolic stability but may reduce solubility .

Biological Activity

N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide, with a molecular formula of C19H20N4O3 and a molecular weight of 352.4 g/mol, is a synthetic compound classified as an oxalamide derivative. This compound has garnered attention for its potential pharmacological properties, particularly in receptor modulation and enzyme interaction, which may be significant in drug development contexts.

Chemical Structure and Properties

The compound's structure features a piperidine moiety and a pyridine group, which are believed to contribute to its biological activity. Its chemical properties are summarized in the following table:

PropertyValue
Molecular FormulaC19H20N4O3
Molecular Weight352.4 g/mol
CAS Number941979-99-3
DensityNot available
Boiling PointNot available
Melting PointNot available

The biological activity of this compound is hypothesized to involve interactions with specific receptors or enzymes within biological systems. Preliminary studies suggest that this compound may influence receptor activity related to neurotransmission or metabolic regulation. The exact molecular targets remain to be fully elucidated, but its potential as a peptide 2 receptor agonist indicates its utility in modulating specific biological pathways relevant to therapeutic applications .

Pharmacological Properties

Research indicates that this compound may exhibit the following pharmacological properties:

  • Receptor Modulation : The compound has been associated with modulation of neurotransmitter receptors, which could lead to effects on mood, cognition, and metabolic processes.
  • Enzyme Interaction : It may interact with key enzymes involved in metabolic pathways, potentially influencing energy homeostasis and lipid metabolism.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step reactions under optimized conditions to ensure high yields and purity. The general synthetic route includes:

  • Formation of Acid Chloride : The benzoic acid derivative is treated with oxalyl chloride.
  • Amidation Reaction : The resulting acid chloride is reacted with the appropriate amine to yield the final oxalamide product.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling oxalyl chloride with amine intermediates under anhydrous conditions. Key steps include:

  • Amide bond formation : Use carbodiimide reagents (e.g., DCC) or HATU with DIPEA in DMF to activate carboxylic acid intermediates .
  • Piperidine/pyridine functionalization : Introduce the 2-oxopiperidin-1-yl and pyridin-3-ylmethyl moieties via nucleophilic substitution or reductive amination .
  • Yield Optimization : HATU-mediated coupling achieves higher yields (85–90%) compared to carbodiimide methods (65–75%) due to reduced side reactions (e.g., urea formation) .
    • Table 1 : Synthetic Route Comparison
MethodReagents/ConditionsYield (%)Key Byproducts
HATU ActivationHATU, DIPEA, DMF, RT85–90Hydrolyzed amides
Carbodiimide-MediatedDCC, oxalyl chloride, anhydrous65–75Urea derivatives

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the oxalamide core and substituents (e.g., piperidin-2-one ring) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected m/z for C₂₀H₂₃N₅O₃: 405.18) .
  • HPLC-Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity by area-under-curve quantification .

Advanced Research Questions

Q. How can researchers optimize multi-step synthesis to improve yield and purity?

  • Methodological Answer :

  • Stepwise Monitoring : Use thin-layer chromatography (TLC) or inline IR spectroscopy to track reaction progress and isolate intermediates .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency, while low-temperature conditions (−20°C) minimize epimerization in chiral intermediates .
  • Purification Strategies : Gradient flash chromatography (silica gel) or recrystallization (ethyl acetate/hexane) removes byproducts like unreacted amines .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Methodological Answer :

  • Dose-Response Validation : Replicate IC₅₀ measurements using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to confirm target engagement .
  • Off-Target Screening : Employ broad-panel kinase or GPCR profiling to identify confounding interactions .
  • Structural-Activity Relationship (SAR) : Modify the pyridin-3-ylmethyl group to assess its role in potency discrepancies between cell-based and enzymatic assays .

Q. How do computational methods predict the binding affinity and mechanism of action?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., RSK kinases), focusing on hydrogen bonding with the oxalamide carbonyl groups .
  • Molecular Dynamics (MD) Simulations : AMBER or GROMACS simulations (100 ns) assess stability of the ligand-receptor complex in physiological conditions .
  • Free Energy Perturbation (FEP) : Quantify binding energy contributions of substituents (e.g., 2-oxopiperidin-1-yl) to guide rational design .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Methodological Answer :

  • Reagent Compatibility : Replace cost-prohibitive coupling agents (e.g., HATU) with scalable alternatives like EDC/HCl in aqueous-organic biphasic systems .
  • Byproduct Management : Implement continuous flow chemistry to minimize urea derivative accumulation during carbodiimide-mediated steps .
  • Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy for real-time purity monitoring during large-batch reactions .

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